molecular formula C8H5BrN2S B2709866 5-Bromo-4-phenyl-1,2,3-thiadiazole CAS No. 861208-41-5

5-Bromo-4-phenyl-1,2,3-thiadiazole

Cat. No.: B2709866
CAS No.: 861208-41-5
M. Wt: 241.11
InChI Key: YLSSGJWFVIEENZ-UHFFFAOYSA-N
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Description

5-Bromo-4-phenyl-1,2,3-thiadiazole is a heterocyclic compound containing a thiadiazole ring substituted with a bromine atom at the 5-position and a phenyl group at the 4-position. Thiadiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-phenyl-1,2,3-thiadiazole typically involves the reaction of phenylthiosemicarbazide with appropriate brominating agents. One common method includes the use of phosphorus oxychloride as a dehydrating agent to facilitate the cyclization of the intermediate compounds .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-phenyl-1,2,3-thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium thiolate or primary amines in the presence of a base such as sodium hydroxide.

    Electrophilic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-4-methyl-1,2,3-thiadiazole
  • 5-Bromo-4-ethyl-1,2,3-thiadiazole
  • 5-Bromo-4-phenyl-1,3,4-thiadiazole

Uniqueness

5-Bromo-4-phenyl-1,2,3-thiadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group enhances its lipophilicity and potential for interaction with biological targets, making it a valuable compound in medicinal chemistry and materials science .

Properties

IUPAC Name

5-bromo-4-phenylthiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2S/c9-8-7(10-11-12-8)6-4-2-1-3-5-6/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLSSGJWFVIEENZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SN=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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